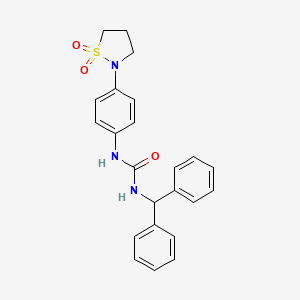

1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

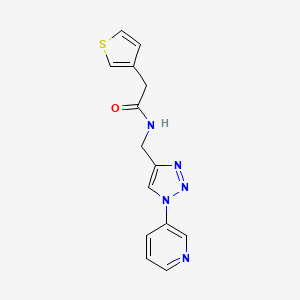

“1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea” is a chemical compound. It’s part of a class of compounds known as thiazolidines , which are five-membered heterocyclic compounds containing sulfur and nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolidine derivatives are often synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has developed novel pathways to synthesize benzhydryl-phenylurea derivatives, highlighting the versatility of urea derivatives in chemical synthesis. For instance, Muccioli et al. (2003) described a new access to benzhydryl-phenylureas obtained by reacting substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an easy access to substituted 1-benzhydryl-3-phenyl-ureas (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).

Biological Activities

The exploration of 1-benzhydryl-3-phenylurea derivatives and their biological activities has been a significant focus. For example, Muccioli et al. (2005) synthesized new 1-benzhydryl-3-phenylurea derivatives and evaluated them for their affinity towards human CB1 and CB2 cannabinoid receptors, finding that these compounds acted as selective CB1 cannabinoid receptor ligands and inverse agonists (Muccioli, Wouters, Scriba, Poppitz, Poupaert, & Lambert, 2005).

Catalytic Applications

Research into the catalytic applications of urea derivatives includes studies on the oxidative carbonylation of amines to produce ureas, oxamides, and oxazolidinones. For example, Mancuso et al. (2015) reported on the direct syntheses of these compounds using a catalytic system, demonstrating the potential of urea derivatives in catalysis (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).

Molecular Interactions and Supramolecular Chemistry

The study of urea derivatives extends to their role in molecular interactions and supramolecular chemistry. For instance, the research by Hilger, Draeger, & Stadler (1992) on the X-ray structure of a derivative of urazoylbenzoic acid illustrates the formation of association polymers through intermolecular hydrogen bonding, demonstrating the utility of urea derivatives in supramolecular assemblies (Hilger, Draeger, & Stadler, 1992).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propriétés

IUPAC Name |

1-benzhydryl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c27-23(24-20-12-14-21(15-13-20)26-16-7-17-30(26,28)29)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,22H,7,16-17H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDIWGIMMNPOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)

![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648303.png)

![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)

![[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2648305.png)

![7-acetyl-3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2648309.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2648310.png)

![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)